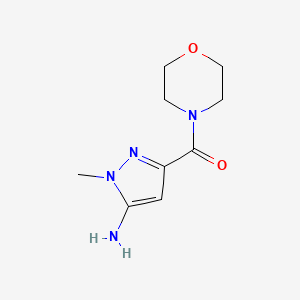

1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

説明

1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1-methyl group at the pyrazole N1 position and a morpholine-4-carbonyl substituent at the C3 position. The morpholine moiety introduces both hydrogen-bonding capacity and enhanced solubility due to its polar, oxygen-rich structure. This compound is of interest in medicinal and agrochemical research due to the versatility of pyrazole cores in targeting enzymes and receptors .

特性

分子式 |

C9H14N4O2 |

|---|---|

分子量 |

210.23 g/mol |

IUPAC名 |

(5-amino-1-methylpyrazol-3-yl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C9H14N4O2/c1-12-8(10)6-7(11-12)9(14)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3 |

InChIキー |

UMPWYOXQDMPRPK-UHFFFAOYSA-N |

正規SMILES |

CN1C(=CC(=N1)C(=O)N2CCOCC2)N |

製品の起源 |

United States |

準備方法

1-メチル-3-(モルホリン-4-カルボニル)-1H-ピラゾール-5-アミンの合成は、通常、多段階の有機反応を伴います。一般的な合成ルートには、次の手順が含まれます。

ピラゾール環の形成: これは、酸性条件下でヒドラジンと1,3-ジカルボニル化合物を反応させることで達成できます。

モルホリン-4-カルボニル基の導入: この手順では、トリエチルアミンなどの塩基の存在下で、ピラゾール環をモルホリン-4-カルボニルクロリドでアシル化します。

メチル化: 最後の手順は、ピラゾール環のメチル化であり、これは水素化ナトリウムなどの強塩基の存在下で、ヨウ化メチルを使用して行うことができます。

工業生産方法には、収率と純度を高めるためのこれらの手順の最適化や、反応効率を高めるための連続フロー反応器の使用が含まれる場合があります。

化学反応の分析

1-メチル-3-(モルホリン-4-カルボニル)-1H-ピラゾール-5-アミンは、次のような様々な化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化でき、対応する酸化物を生成します。

還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元された誘導体を生成します。

置換: この化合物は、求核置換反応を起こすことができ、適切な求核剤を使用して、モルホリン-4-カルボニル基を他の官能基で置換することができます。

これらの反応の一般的な試薬と条件には、ジクロロメタンなどの有機溶媒、パラジウム炭素などの触媒、反応速度と収率を最適化するための温度制御が含まれます。これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

1-メチル-3-(モルホリン-4-カルボニル)-1H-ピラゾール-5-アミンは、科学研究で幅広い用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。

生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。

医学: 特定の酵素や受容体を標的とする新薬の開発において、治療薬としての可能性を探る研究が進行中です。

産業: この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新素材の開発に使用されています。

科学的研究の応用

Antimicrobial Activity

1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits significant activity against various bacterial strains, including Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) .

Anticancer Potential

Research has shown that this compound may possess anticancer properties. In vitro studies demonstrated its effectiveness in inhibiting cell proliferation in several cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vivo studies indicated that it can reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .

Synthetic Approaches

Various synthetic methods have been developed for producing 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine, which include:

- Condensation Reactions : Utilizing active methylene reagents with substituted hydrazines.

- Nucleophilic Substitution : Exploiting the reactivity of the carbonyl group for further functionalization.

These methods highlight the compound's synthetic accessibility, which is crucial for scaling up production for research and pharmaceutical applications .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, derivatives of 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine were synthesized and tested against various pathogens. The results indicated sub-micromolar activity against MSSA and MRSA, establishing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

A comprehensive evaluation of pyrazole derivatives, including 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine, revealed promising anticancer activity. The compound was found to inhibit tubulin polymerization effectively, with IC50 values indicating potent activity across multiple cancer cell lines .

Data Table: Summary of Biological Activities

作用機序

1-メチル-3-(モルホリン-4-カルボニル)-1H-ピラゾール-5-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合して、その活性を調節し、様々な生物学的効果を引き起こす可能性があります。たとえば、がん細胞増殖に関与する特定の酵素の活性を阻害することで、抗がん作用を発揮する可能性があります。関与する正確な経路と分子標的は、特定の用途と使用の状況によって異なります。

類似化合物との比較

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the C3 and N1 positions. Below is a comparative analysis of key analogs:

*Estimated based on molecular formula.

Key Observations:

- Morpholine-4-carbonyl vs. Trifluoromethyl/Alkyl Groups : The morpholine group in the target compound contrasts with the lipophilic trifluoromethyl (e.g., Compound 5g) or alkyl groups (e.g., Compound 30). The morpholine’s carbonyl oxygen may enhance solubility and hydrogen-bonding interactions compared to halogenated or aromatic substituents .

- Biological Activity : Compounds with trifluoromethyl groups (e.g., 5g) exhibit fungicidal activity, while bulkier substituents like trifluoro-2-methylpropan-2-yl (Compound 30) are associated with BET inhibition. The target compound’s morpholine group could favor interactions with polar enzyme active sites, such as kinases or proteases .

- Synthetic Utility : Unsubstituted pyrazol-5-amine cores (e.g., 3-(4-ethylphenyl)-1H-pyrazol-5-amine) serve as intermediates for lactamase inhibitors, highlighting the scaffold’s adaptability .

Physicochemical Properties

- Solubility : The morpholine-4-carbonyl group likely improves aqueous solubility compared to hydrophobic substituents (e.g., 4-bromobenzylthio in 5g). This is critical for oral bioavailability in drug development .

- pKa and Binding Affinity : Substituents at C3 influence pKa (e.g., morpholine’s basic nitrogen vs. trifluoromethyl’s electron-withdrawing effect). Molecular docking studies on 5g revealed that carbonyl groups enhance binding to succinate dehydrogenase (SDH) via hydrogen bonds, suggesting similar interactions for the target compound .

生物活性

1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine is , and its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine. In vitro tests have shown that this compound exhibits significant activity against various pathogens. For example, a study reported minimum inhibitory concentration (MIC) values indicating effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of pyrazole derivatives has also been investigated. In particular, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The mechanism involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for mitosis.

Case Study: Tubulin Inhibition

In a specific case study involving a series of pyrazole derivatives, compound 5 demonstrated an IC50 value in the low micromolar range (0.08–12.07 µM), indicating potent anticancer activity . This suggests that 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine may exhibit similar effects and warrants further investigation.

Anti-inflammatory Effects

Additionally, pyrazole derivatives have shown promise as anti-inflammatory agents. Research indicates that certain compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines . The inhibition of these cytokines is crucial in managing inflammatory diseases.

The biological activity of 1-Methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-5-amine can be attributed to its ability to interact with specific biological targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.

- Anticancer Mechanism : By binding to tubulin, it prevents microtubule formation, thereby inhibiting cell division.

- Anti-inflammatory Pathway : It may modulate signaling pathways involved in inflammation, reducing cytokine release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。